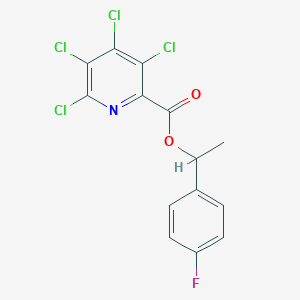
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a fluorophenyl group and multiple chlorine atoms attached to the pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with 1-(4-fluorophenyl)ethanol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is refluxed to ensure complete esterification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and the chlorine atoms on the pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate can be compared with other pyridine carboxylates and fluorophenyl derivatives. Similar compounds include:
1-(4-Fluorophenyl)ethyl 3,5-dichloropyridine-2-carboxylate: This compound has fewer chlorine atoms on the pyridine ring, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)ethyl 3,4,5-trichloropyridine-2-carboxylate: The presence of one less chlorine atom can lead to differences in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4FNO2/c1-6(7-2-4-8(19)5-3-7)22-14(21)12-10(16)9(15)11(17)13(18)20-12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPVIBRZLWHPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
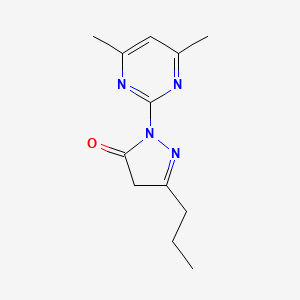
![1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2407118.png)


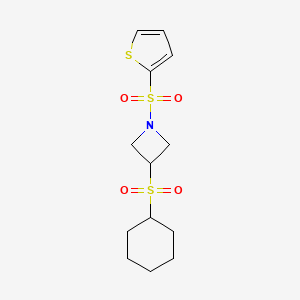
![4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2407126.png)

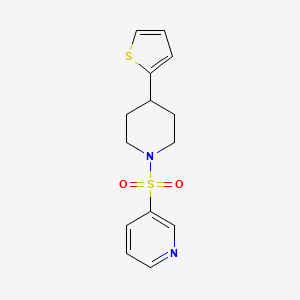
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)
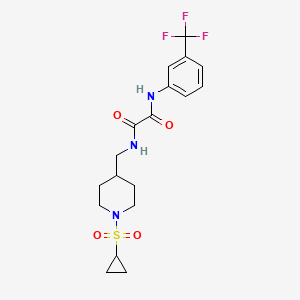
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4R,5S,6S)-2-[[(1S,3R,4S,4aR,8aR)-4-[(3S)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-methylpent-4-enyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalen-1-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2407134.png)

![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)

